Becocalcidiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Becocalcidiol is a novel vitamin D analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of psoriasis. It is known for its ability to modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis .

准备方法

合成路线和反应条件

贝可卡西醇的合成涉及多个步骤,从合适的先驱体(如麦角钙化醇或胆钙化醇)开始。该过程通常包括羟基化和随后的化学修饰,以获得所需的结构。 特定反应条件(例如温度、pH 值和催化剂的使用)经过优化,以确保高产率和纯度 .

工业生产方法

贝可卡西醇的工业生产遵循类似的合成路线,但规模更大。该过程经过精心控制,以保持一致性和质量。 采用色谱和结晶等先进技术来纯化最终产品 .

化学反应分析

反应类型

贝可卡西醇会发生各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将羰基还原为羟基。

取代: 用其他取代基取代官能团.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件(例如温度、溶剂和 pH 值)经过精心控制,以实现预期结果 .

主要形成的产物

这些反应形成的主要产物取决于对贝可卡西醇分子进行的具体修饰。 这些产物通常是合成更复杂衍生物或最终治疗剂的中间体 .

科学研究应用

Becocalcidiol is a vitamin D analogue being investigated for potential therapeutic applications, particularly in treating psoriasis. It can modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis. this compound interacts with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response, leading to antiproliferative activity for keratinocytes and stimulation of epidermal cell differentiation, benefitting psoriasis treatment.

Scientific Research Applications

This compound has uses spanning across chemistry, biology, medicine, and industry:

- Chemistry It serves as a model compound for studying vitamin D analogues.

- Biology this compound is studied for its effects on cellular processes like proliferation and differentiation.

- Medicine It is explored as a treatment for psoriasis and other skin disorders due to its ability to modulate keratinocyte activity.

- Industry this compound has potential applications in developing new therapeutic agents and skincare products.

Clinical Trials and Efficacy

Clinical trials have evaluated the efficacy and safety of this compound ointment in treating plaque-type psoriasis . One study involved 185 subjects with chronic plaque-type psoriasis affecting 2-10% of their body surface area. The participants underwent a multicenter, double-blind, parallel-group, vehicle-controlled, randomized controlled trial. They were given topical applications of either a placebo, this compound 75 microg g(-1) once daily (low dose), or this compound twice daily (high dose) for 8 weeks .

Efficacy was measured using the Physician's Static Global Assessment of Overall Lesion Severity (PGA) score, Psoriasis Symptom Severity (PSS) score, adverse events, and laboratory assessments . The results showed that high-dose this compound was statistically superior to the vehicle. 26% of subjects achieved a PGA score of clear or almost clear . Greater improvement in PSS score was seen with high-dose this compound than with the vehicle, but this result did not quite achieve statistical significance . The therapy was safe and well-tolerated across all groups, with fewer subjects experiencing irritation compared to studies using calcipotriol .

Safety and Tolerability

作用机制

贝可卡西醇的作用机制涉及它与维生素D受体的相互作用,维生素D受体是一种调节基因表达的核受体。贝可卡西醇与受体结合后,会调节参与细胞增殖、分化和免疫反应的基因转录。 这导致角质形成细胞的抗增殖活性以及表皮细胞分化的刺激,这对治疗牛皮癣有益 .

相似化合物的比较

类似化合物

钙三醇: 另一种用于治疗牛皮癣的维生素D类似物。

卡泊三醇: 钙三醇的合成衍生物,具有类似的治疗应用。

他卡西醇: 一种用于角质形成细胞抗增殖作用的维生素D类似物.

贝可卡西醇的独特性

贝可卡西醇的独特之处在于它能够在不引起高血钙症(其他维生素D类似物常见的副作用)的情况下提供治疗益处。 这使其成为治疗牛皮癣和其他皮肤病的理想候选药物 .

生物活性

Becocalcidiol, also known as 1α-hydroxyvitamin D3, is a synthetic analog of vitamin D that exhibits various biological activities, particularly in the context of skin disorders such as psoriasis. It functions primarily by modulating the immune response and influencing cellular processes such as proliferation, differentiation, and apoptosis.

This compound operates through several mechanisms:

- Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p27^kip1 and p21^WAF1/CIP1. This action can lead to inhibited proliferation of malignant cells .

- Differentiation Promotion : The compound promotes differentiation in certain cell types. For instance, it has been shown to stimulate the maturation of myeloid leukemia cells into macrophages and enhance epithelial differentiation in keratinocytes .

- Apoptosis Induction : this compound increases the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic proteins such as BCL2, thereby promoting apoptosis in cancerous cells .

- Immune Modulation : It enhances the expression of antimicrobial peptides (AMPs) such as cathelicidin and β-defensin 2 in various immune cells, contributing to the innate immune response against pathogens .

Clinical Efficacy in Psoriasis

This compound has been extensively studied for its efficacy in treating chronic plaque psoriasis. A meta-analysis encompassing 177 studies with over 34,000 participants demonstrated that vitamin D analogs, including this compound, significantly outperform placebo treatments. The standardized mean difference (SMD) for this compound was reported at -0.67, indicating a notable clinical improvement .

Comparative Efficacy

| Treatment Type | Standardized Mean Difference (SMD) | Study Participants |

|---|---|---|

| This compound (twice daily) | -0.67 (95% CI -1.04 to -0.30) | 119 |

| Paricalcitol (once daily) | -1.66 (95% CI -2.66 to -0.67) | 11 |

| Potent Corticosteroids | SMD -0.89 to -1.56 | Multiple studies |

The findings suggest that while potent corticosteroids are effective, combining vitamin D analogs with corticosteroids yields superior results compared to either treatment alone .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Efficacy : A randomized controlled trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with this compound compared to placebo groups. Patients reported improved quality of life and reduced symptoms .

- Long-term Effects : Longitudinal studies indicate sustained benefits from this compound treatment over extended periods, with minimal side effects observed compared to traditional therapies .

属性

Key on ui mechanism of action |

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation. |

|---|---|

CAS 编号 |

524067-21-8 |

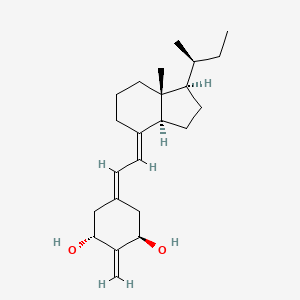

分子式 |

C23H36O2 |

分子量 |

344.5 g/mol |

IUPAC 名称 |

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1 |

InChI 键 |

QSLUXQQUPXBIHH-YHSKWIAJSA-N |

SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

手性 SMILES |

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |

规范 SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

524067-21-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

QRX-101; DP-006; COL-121; QRX101; DP006; COL121; QRX 101; DP 006; COL 121; Becocalcidiol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。